N(4)-Hydroxycytosine
Overview
Description
N(4)-Hydroxycytosine is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom at the fourth position of the cytosine ring. This compound is of significant interest in the fields of biochemistry and molecular biology due to its potential role in genetic regulation and its implications in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N(4)-Hydroxycytosine can be synthesized through several methods. One common approach involves the hydroxylation of cytosine using hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH to ensure the selective hydroxylation at the fourth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N(4)-Hydroxycytosine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form N(4)-Oxocystosine.
Reduction: The compound can be reduced back to cytosine under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: N(4)-Oxocystosine
Reduction: Cytosine
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
Scientific Research Applications
N(4)-Hydroxycytosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on nucleobases.
Biology: The compound is investigated for its role in epigenetic modifications and gene expression regulation.
Medicine: Potential therapeutic applications include its use as a biomarker for oxidative stress and its involvement in the development of novel anticancer agents.
Industry: this compound is utilized in the synthesis of nucleic acid analogs and other biochemically relevant compounds.
Mechanism of Action
The mechanism of action of N(4)-Hydroxycytosine involves its interaction with DNA and RNA. The hydroxy group at the fourth position can form hydrogen bonds with complementary bases, potentially altering the stability and structure of nucleic acids. This modification can influence gene expression and protein synthesis by affecting the binding of transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Cytosine: The parent compound without the hydroxy group.
5-Methylcytosine: A methylated derivative of cytosine involved in epigenetic regulation.
5-Hydroxymethylcytosine: Another hydroxylated cytosine derivative with distinct biological functions.
Uniqueness of N(4)-Hydroxycytosine: this compound is unique due to the specific position of the hydroxy group, which imparts different chemical and biological properties compared to other cytosine derivatives. Its ability to participate in unique hydrogen bonding interactions and its potential role in gene regulation make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
6-(hydroxyamino)-1H-pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4-5-2-1-3(6-4)7-9/h1-2,9H,(H2,5,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHIQPFXKULOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942741 | |
Record name | 4-(Hydroxyamino)pyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20555-88-8 | |
Record name | N(4)-Hydroxycytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020555888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Hydroxyamino)pyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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